3-Phenoxythiophene
Overview
Description
3-Phenoxythiophene is an organic compound with the molecular formula C10H8OS It is a derivative of thiophene, where a phenoxy group is attached to the third carbon atom of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxythiophene typically involves the reaction of thiophene with phenol in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, where thiophene is reacted with phenol under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxythiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups into the thiophene ring.
Scientific Research Applications
3-Phenoxythiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Phenoxythiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Thiophene: The parent compound of 3-Phenoxythiophene, with a simpler structure.
2-Phenoxythiophene: A similar compound with the phenoxy group attached to the second carbon atom of the thiophene ring.
3-Methoxythiophene: A derivative with a methoxy group instead of a phenoxy group.
Uniqueness: this compound is unique due to the specific positioning of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
3-phenoxythiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSHUWUDKNEGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427050 | |
Record name | 3-phenoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-84-7 | |
Record name | 3-phenoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the phenoxy group influence the properties of bithiophenes?
A1: [] Both theoretical and experimental studies have demonstrated that the number and position of phenoxy groups significantly impact the geometry of bithiophenes, both in their ground state and as cation radicals. This, in turn, affects the reactivity of these molecules, particularly their ability to undergo electropolymerization. For instance, specific substitutions can lead to more planar structures, facilitating pi-stacking and enhancing conductivity in the resulting polymers.
Q2: What is the significance of using sodium bisulfite in the synthesis of 3-sulphothiophene-2-carboxylic acid?
A2: [] Sodium bisulfite serves as a nucleophile in the copper-mediated nucleophilic substitution reaction used to synthesize 3-sulphothiophene-2-carboxylic acid from the corresponding halothiophenecarboxylic acid. This method is particularly noteworthy because it proposes a novel "ortho halogen assisted intramolecular oxidative addition-reductive elimination mechanism" and offers an improved process for preparing this important pharmaceutical intermediate.
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